

Experimental procedure for the purification of Diethyl 5-(hydroxymethyl)isophthalate by recrystallization

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Compound of Interest

Compound Name:	<i>Diethyl 5-(hydroxymethyl)isophthalate</i>
Cat. No.:	B061330

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Application Note: Purification of Diethyl 5-(hydroxymethyl)isophthalate by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of **Diethyl 5-(hydroxymethyl)isophthalate** via recrystallization. This method is designed to effectively remove impurities, yielding a product of high purity suitable for further research and development applications. The protocol outlines solvent selection, the recrystallization procedure, and methods for assessing purity.

Introduction

Diethyl 5-(hydroxymethyl)isophthalate is a substituted aromatic ester containing a reactive hydroxymethyl group, making it a valuable intermediate in the synthesis of various organic molecules, including potential pharmaceutical compounds. The purity of this starting material is crucial for the successful synthesis of downstream products. Recrystallization is a robust and

widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but have limited solubility at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution. This protocol details a reliable method for the purification of **Diethyl 5-(hydroxymethyl)isophthalate**.

Data Presentation

Parameter	Value	Unit	Notes
Starting Material	Crude Diethyl 5-(hydroxymethyl)isophthalate	-	Assumed to be a solid.
Purity of Starting Material	>80% (assumed)	%	The success of recrystallization is generally higher with starting material that is at least 80% pure. [1]
Recrystallization Solvent System	Ethyl Acetate / Hexane	-	A common solvent mixture for polar compounds like esters. [2] [3]
Melting Point (Pure)	82-85	°C	A key indicator of purity. [4]
Expected Recovery	70-90	%	Dependent on the initial purity of the crude product.

Experimental Protocol

Materials and Equipment:

- Crude **Diethyl 5-(hydroxymethyl)isophthalate**

- Ethyl acetate (reagent grade)
- Hexane (reagent grade)
- Erlenmeyer flasks (appropriate sizes)
- Hot plate with magnetic stirring capabilities
- Magnetic stir bar
- Buchner funnel and flask
- Filter paper
- Glass funnel
- Spatula
- Watch glass
- Ice bath
- Vacuum oven or desiccator
- Melting point apparatus

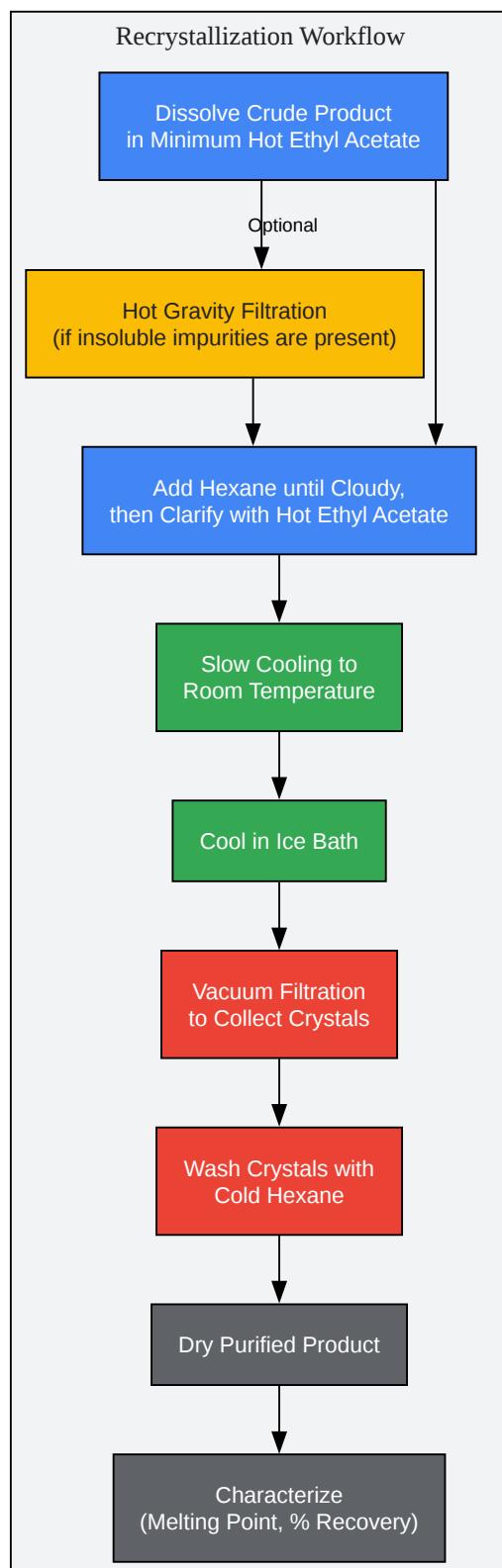
Procedure:

- Solvent Selection and Dissolution:
 - Place a sample of the crude **Diethyl 5-(hydroxymethyl)isophthalate** into a clean Erlenmeyer flask equipped with a magnetic stir bar.
 - Add a minimal amount of ethyl acetate (a "good" solvent) to the flask. The principle of "like dissolves like" suggests that an ester would be soluble in ethyl acetate.[2][5]
 - Gently heat the mixture on a hot plate while stirring to facilitate dissolution. Add more ethyl acetate in small portions until the solid is completely dissolved at the elevated temperature. Avoid adding a large excess of solvent.[1][6]

- Hot Filtration (Optional):
 - If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
 - Preheat a separate Erlenmeyer flask and a glass funnel on the hot plate.
 - Place a piece of fluted filter paper in the preheated funnel and pour the hot solution through it into the clean, preheated flask. This step should be performed quickly to prevent premature crystallization in the funnel.[6]
- Crystallization:
 - To the hot, clear solution of the compound in ethyl acetate, slowly add hexane (a "poor" solvent) dropwise while stirring. Continue adding hexane until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
 - Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution again.[7]
 - Remove the flask from the hot plate and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.[1]
 - Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
- Isolation and Drying of Crystals:
 - Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
 - Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
 - Transfer the crystals to a pre-weighed watch glass and dry them in a vacuum oven at a temperature below the compound's melting point or in a desiccator until a constant weight is achieved.
- Purity Assessment:

- Determine the melting point of the dried, recrystallized **Diethyl 5-(hydroxymethyl)isophthalate**. A sharp melting point range close to the literature value (82-85 °C) is indicative of high purity.[4]
- Calculate the percent recovery of the purified product.

Visualization



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Caption: Workflow for the purification of **Diethyl 5-(hydroxymethyl)isophthalate**.

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